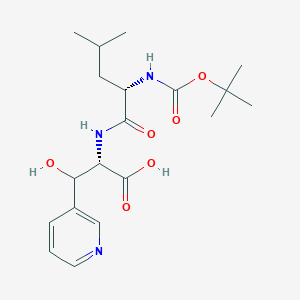

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine

Beschreibung

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .

Eigenschaften

CAS-Nummer |

659747-29-2 |

|---|---|

Molekularformel |

C19H29N3O6 |

Molekulargewicht |

395.4 g/mol |

IUPAC-Name |

(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C19H29N3O6/c1-11(2)9-13(21-18(27)28-19(3,4)5)16(24)22-14(17(25)26)15(23)12-7-6-8-20-10-12/h6-8,10-11,13-15,23H,9H2,1-5H3,(H,21,27)(H,22,24)(H,25,26)/t13-,14-,15?/m0/s1 |

InChI-Schlüssel |

MNMIBKVUOCJEBY-ZYOSVBKOSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine typically involves the protection of the amino group of L-leucine with a Boc group. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected L-leucine is then coupled with 3-pyridin-3-yl-L-serine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine, often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol . The compound can also participate in peptide bond formation, where the Boc group protects the amino group during the coupling reaction .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol, or oxalyl chloride in methanol

Coupling: EDCI and HOBt in an organic solvent like DMF (dimethylformamide).

Major Products

The major product of deprotection is the free amino acid, L-leucyl-3-pyridin-3-yl-L-serine . During peptide synthesis, the major product is the desired peptide chain with the Boc group removed .

Wissenschaftliche Forschungsanwendungen

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study protein interactions and functions by incorporating it into synthetic peptides . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In industry, it is used in the large-scale production of peptides for research and pharmaceutical applications .

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine involves the protection of the amino group with the Boc group. This prevents unwanted side reactions during peptide synthesis . The Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved are primarily related to peptide bond formation and deprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(tert-Butoxycarbonyl)ethanolamine

- N-(tert-Butoxycarbonyl)prolinal

- N-(tert-Butoxycarbonyl)amino acids

Uniqueness

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is unique due to its specific combination of L-leucine and 3-pyridin-3-yl-L-serine, which provides distinct properties for peptide synthesis and biological studies . Its Boc-protected amino group ensures stability during synthesis and allows for selective deprotection .

Biologische Aktivität

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine (commonly referred to as Boc-Leu-Pyr-Ser) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Boc-Leu-Pyr-Ser is a modified peptide that incorporates a tert-butoxycarbonyl (Boc) protecting group on the leucine residue. The presence of the pyridine moiety is significant for its interaction with biological targets. The chemical structure can be summarized as follows:

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

- IUPAC Name : N-(tert-butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine

1. Antimicrobial Activity

Research indicates that Boc-Leu-Pyr-Ser exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, which leads to cell lysis. A study reported that cyclic peptides similar to Boc-Leu-Pyr-Ser demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.1 µg/mL for resistant strains like MRSA .

2. Antioxidant Properties

Boc-Leu-Pyr-Ser has been shown to possess antioxidant activities, which are crucial in mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

3. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests that Boc-Leu-Pyr-Ser may have applications in treating inflammatory diseases and conditions associated with chronic inflammation.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a comparative study, Boc-Leu-Pyr-Ser was tested against various bacterial strains, including both sensitive and resistant strains. The results indicated that the compound had a lower MIC compared to conventional antibiotics like vancomycin, highlighting its potential as an alternative therapeutic agent .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.